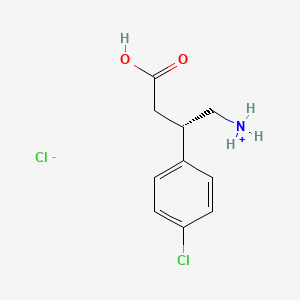

(S)-Baclofen hydrochloride

概要

説明

(S)-Baclofen hydrochloride is a chemical compound known for its therapeutic applications, particularly in the treatment of spasticity and muscle spasms. It is the hydrochloride salt form of (S)-Baclofen, which is a derivative of gamma-aminobutyric acid (GABA). This compound is known for its ability to act as a GABA_B receptor agonist, which helps in reducing muscle spasticity by inhibiting the release of excitatory neurotransmitters.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Baclofen hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-4-amino-3-(4-chlorophenyl)butanoic acid.

Hydrochloride Formation: The (S)-4-amino-3-(4-chlorophenyl)butanoic acid is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reaction Optimization: The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to maximize the yield.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions: (S)-Baclofen hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form (S)-Baclofen and hydrochloric acid.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the formation of the hydrochloride salt.

Base Catalysts: Used in substitution reactions to facilitate the removal of the chlorine atom.

Major Products:

(S)-Baclofen: Formed upon hydrolysis of this compound.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

科学的研究の応用

Therapeutic Uses

Spasticity Management

(S)-Baclofen is predominantly used to treat muscle spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries. Its effectiveness in reducing muscle tone and spasms has been well-documented in clinical settings.

- Oral Administration : Commonly prescribed for patients with mild to moderate spasticity.

- Intrathecal Administration : Used for severe spasticity unresponsive to oral treatment, allowing for higher concentrations at the spinal cord with reduced systemic side effects .

| Route of Administration | Indication | Efficacy |

|---|---|---|

| Oral | Mild to moderate spasticity | Significant reduction in muscle spasms |

| Intrathecal | Severe spasticity | More effective than oral baclofen |

Alcohol Use Disorder (AUD)

(S)-Baclofen has been explored as a treatment option for alcohol use disorder. Studies indicate that it can reduce cravings and promote abstinence by modulating neurotransmitter systems involved in addiction .

- Dosage Range : Effective doses have varied widely, typically between 30 mg to 400 mg daily.

- Clinical Trials : Mixed results from randomized controlled trials (RCTs), with some showing significant reductions in alcohol consumption while others did not meet efficacy endpoints .

Case Study: Efficacy in Spasticity

A study involving patients with multiple sclerosis demonstrated that both oral and intrathecal baclofen significantly improved functionality and reduced muscle spasms compared to baseline measurements. The intrathecal route was particularly effective for patients with severe symptoms .

Case Study: Baclofen in Alcohol Use Disorder

In a cohort study, participants receiving (S)-baclofen reported a marked decrease in alcohol cravings and an increase in days abstinent from alcohol compared to controls. However, variability in response rates highlighted the need for personalized treatment approaches .

Side Effects and Safety Profile

Common side effects associated with (S)-baclofen include:

- Drowsiness

- Dizziness

- Weakness

Serious adverse effects can occur with abrupt discontinuation, including seizures and severe withdrawal symptoms . The safety profile during pregnancy remains unclear, necessitating careful consideration when prescribing to pregnant patients.

作用機序

(S)-Baclofen hydrochloride exerts its effects by acting as an agonist at GABA_B receptors. The mechanism involves:

Binding to GABA_B Receptors: this compound binds to GABA_B receptors on the surface of neurons.

Inhibition of Neurotransmitter Release: This binding inhibits the release of excitatory neurotransmitters, leading to reduced neuronal excitability and muscle spasticity.

Activation of Potassium Channels: The activation of GABA_B receptors also leads to the opening of potassium channels, causing hyperpolarization of the neuron and further reducing excitability.

類似化合物との比較

Gabapentin: Another GABA derivative used for treating neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.

Diazepam: A benzodiazepine that also acts on GABA receptors but has a broader range of effects, including anxiolytic and sedative properties.

Uniqueness of (S)-Baclofen Hydrochloride: this compound is unique in its selective action on GABA_B receptors, making it particularly effective for reducing muscle spasticity without the sedative effects commonly associated with other GABAergic compounds.

生物活性

(S)-Baclofen hydrochloride, a derivative of gamma-aminobutyric acid (GABA), is primarily recognized for its role as a GABA-B receptor agonist. This compound has been extensively studied for its therapeutic applications, particularly in treating muscle spasticity and certain substance use disorders. The following sections provide a comprehensive overview of its biological activity, including pharmacodynamics, therapeutic effects, and relevant case studies.

Pharmacodynamics

(S)-Baclofen exerts its effects by selectively activating the GABA-B receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. The activation of this receptor leads to several physiological outcomes:

- Inhibition of Neurotransmitter Release : Baclofen inhibits the release of excitatory neurotransmitters by hyperpolarizing neurons, thereby reducing neuronal excitability .

- Muscle Relaxation : It effectively reduces muscle spasticity by blocking mono- and polysynaptic reflexes at the spinal cord level .

- Blood Pressure Regulation : Studies have shown that (S)-Baclofen can moderately reduce blood pressure in animal models .

1. Treatment of Muscle Spasticity

(S)-Baclofen is widely used to manage muscle spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries. A multicenter trial demonstrated that doses ranging from 70 to 80 mg daily significantly alleviated symptoms such as pain, stiffness, and resistance to passive movement compared to placebo .

2. Substance Use Disorders

Recent research has explored the efficacy of baclofen in treating alcohol use disorder (AUD). A review of randomized controlled trials indicated mixed results; while some studies reported significant reductions in alcohol consumption, others found no substantial benefits . Notably, baclofen was well-tolerated among participants, with side effects being mild and transient.

3. Gastroesophageal Reflux Disease (GERD)

Baclofen has also been investigated for its potential benefits in patients with GERD. A systematic review highlighted its effectiveness in reducing reflux symptoms and improving esophageal motility parameters in both adults and children . However, the results varied across studies, indicating that while baclofen may benefit some patients, it is not universally effective.

Case Study: Efficacy in Neuropathic Pain

A case report described a patient with neuropathic pain who experienced significant relief after receiving baclofen treatment. The patient reported a decrease in pain intensity from 8 out of 10 to a more manageable level after several weeks of therapy .

Research Findings on Biological Activity

A comparative study on the biological activity of (S)-baclofen versus its racemic form revealed that the (S)-enantiomer is primarily responsible for the observed pharmacological effects. Specifically, it was found to depress reflexes and reduce convulsions in animal models more effectively than the (R)-enantiomer .

Summary of Biological Activity

| Parameter | This compound |

|---|---|

| Mechanism of Action | GABA-B receptor agonist |

| Primary Uses | Muscle spasticity, substance use disorders |

| Pharmacological Effects | Muscle relaxation, reduced neurotransmitter release |

| Efficacy in Clinical Trials | Significant improvement in muscle spasticity; mixed results for AUD |

| Common Side Effects | Mild drowsiness, dizziness |

特性

IUPAC Name |

(3S)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUVYYLMCMHLU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213113 | |

| Record name | (S)-Baclofen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63701-56-4 | |

| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Baclofen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Baclofen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACLOFEN HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/799SU69U5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。